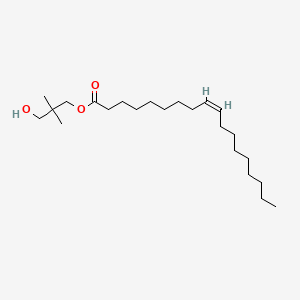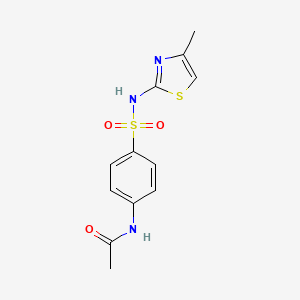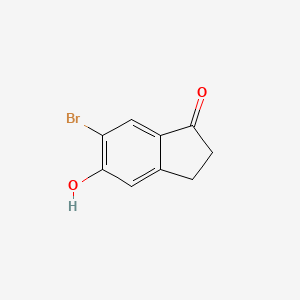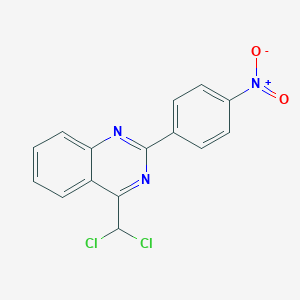![molecular formula C20H13N3S B14150022 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile CAS No. 923216-52-8](/img/structure/B14150022.png)
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a phenyl group, and a benzonitrile moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile typically involves multi-step organic reactionsThe final step involves the attachment of the benzonitrile moiety under controlled conditions, often using a palladium-catalyzed coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
化学反応の分析
Types of Reactions
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
作用機序
The mechanism of action of 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- 3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone
Uniqueness
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile is unique due to the presence of the benzonitrile moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
特性
CAS番号 |
923216-52-8 |
|---|---|
分子式 |
C20H13N3S |
分子量 |
327.4 g/mol |
IUPAC名 |
4-(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C20H13N3S/c21-12-13-6-8-15(9-7-13)19-18(22)16-10-11-17(23-20(16)24-19)14-4-2-1-3-5-14/h1-11H,22H2 |
InChIキー |
HRKKZFZTNUMYEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)




![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)



![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)

